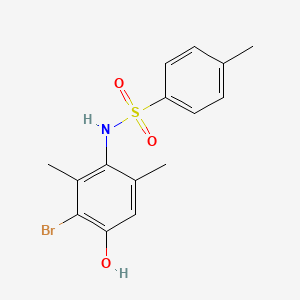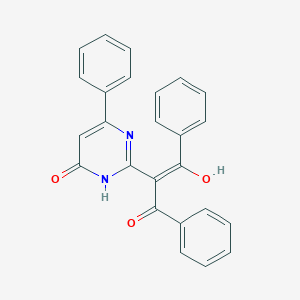![molecular formula C21H16Cl2N2O2 B6134369 N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B6134369.png)
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide, also known as BMD-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BMD-1 has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression.
作用機序
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide inhibits the activity of BRD4, a protein that plays a key role in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the packaging of DNA, and promotes the expression of certain genes. By inhibiting the activity of BRD4, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide prevents the expression of oncogenes and other genes involved in disease progression.
Biochemical and Physiological Effects
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRD4, it has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide also inhibits the production of inflammatory cytokines, which are involved in the immune response.
実験室実験の利点と制限
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been shown to have high specificity for BRD4, which reduces the risk of off-target effects. However, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the identification of biomarkers that can predict the response to N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide treatment. Additionally, there is interest in studying the combination of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide with other therapeutic agents to enhance its effectiveness. Finally, there is potential for the development of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide as a therapeutic agent for other diseases beyond cancer and inflammation.
合成法
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4-dichlorobenzoyl chloride with 3-methyl-4-aminobenzoic acid to form N-[4-(3-methyl-4-aminobenzoyl)-3-methylphenyl]-3,4-dichlorobenzamide. This intermediate is then reacted with benzoyl chloride to form the final product, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide.
科学的研究の応用
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the growth of cancer cells, including leukemia, lymphoma, and solid tumors, by suppressing the expression of oncogenes. N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-13-11-16(24-21(27)15-7-9-17(22)18(23)12-15)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONSOKMLJLKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5764376 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)

![5-[1-benzofuran-2-yl(hydroxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6134323.png)


![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate](/img/structure/B6134339.png)
![3-(4-fluorophenyl)-2-methyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134360.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6134365.png)
![3-{4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B6134370.png)
![N-cyclohexyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6134378.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B6134386.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134394.png)